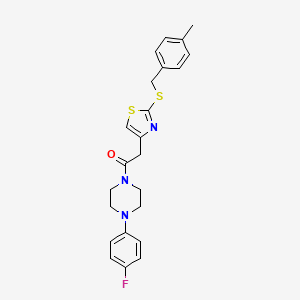

![molecular formula C19H22FN3O3S2 B2378514 1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 923367-47-9](/img/structure/B2378514.png)

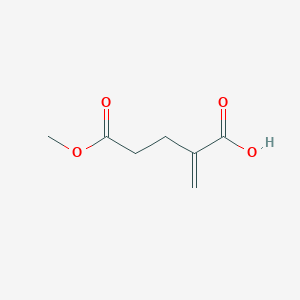

1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide

カタログ番号 B2378514

CAS番号:

923367-47-9

分子量: 423.52

InChIキー: BJWSFMUGAUURIP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

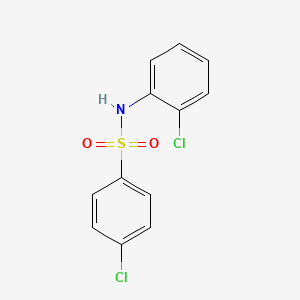

This compound is a part of a series of “tetrahydrobenzo[d]thiazoles” . It is designed as a dual kinase inhibitor against CK2 and GSK3β . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Synthesis Analysis

The compound was designed from a novel lead identified in silico . The dataset of structural analogs of the lead was designed and confirmed by pharmacophore mapping and molecular docking . The screened analogs were considered further and a series of “tetrahydrobenzo[d]thiazoles” were synthesized .Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl sulfonyl group attached to a tetrahydrobenzo[d]thiazolyl piperidine carboxamide . The presence of a carboxyl group at the meta position of the phenyl ring is crucial for its activity .Chemical Reactions Analysis

The compound is designed to inhibit both CK2 and GSK3β kinases simultaneously . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .科学的研究の応用

Anticancer Activity

- Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated for their anticancer potential. Some derivatives exhibited strong anticancer activity, highlighting the therapeutic potential of such compounds in cancer treatment (Rehman et al., 2018).

Antibacterial Activity

- Tetracyclic quinolone antibacterials with novel structures were synthesized and showed potent activity against both Gram-positive and Gram-negative bacteria, indicating the utility of structurally similar compounds in developing new antibacterial agents (Taguchi et al., 1992).

Antituberculosis Activity

- Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating significant antituberculosis activity and offering a new approach for tuberculosis therapy (Jeankumar et al., 2013).

Material Science

- Fluorinated polyamides containing pyridine and sulfone moieties were synthesized, exhibiting high thermal stability and good solubility in organic solvents. These materials could have potential applications in high-performance polymers and materials science (Liu et al., 2013).

Herbicide Development

- Novel fluoro intermediates for herbicidal sulfonylureas were prepared, illustrating the role of selective fluorine substitution in enhancing the activity and selectivity of herbicides, potentially leading to the development of more effective agricultural chemicals (Hamprecht et al., 1999).

作用機序

特性

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3S2/c20-14-5-7-15(8-6-14)28(25,26)23-11-9-13(10-12-23)18(24)22-19-21-16-3-1-2-4-17(16)27-19/h5-8,13H,1-4,9-12H2,(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWSFMUGAUURIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

5-Methoxy-2-methylene-5-oxopentanoic acid

93633-32-0

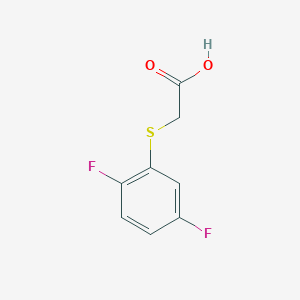

Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate

2197054-91-2

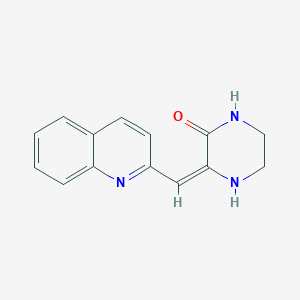

3-(Quinolin-2-ylmethylidene)piperazin-2-one

877977-59-8

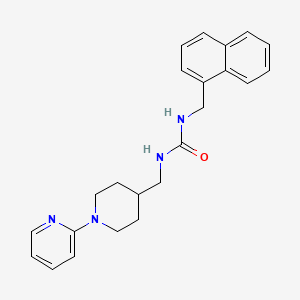

![4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2378431.png)

![Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2378434.png)

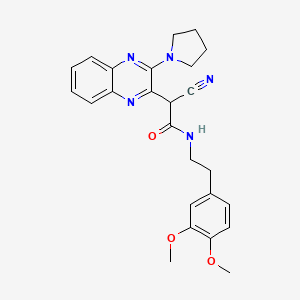

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2378438.png)

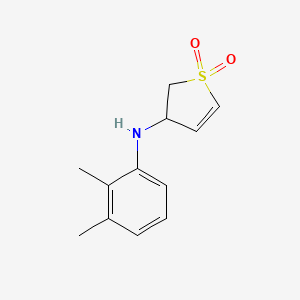

![3-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2378451.png)

![4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378452.png)